Tert-butyl tetrahydrofuran-2-ylcarbamate

amine protection orthogonal deprotection solid-phase peptide synthesis

Tert-butyl tetrahydrofuran-2-ylcarbamate (CAS 1206680-23-0) is a heterocyclic carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protected amine appended to a saturated tetrahydrofuran ring. This structural arrangement confers the compound with the dual functionality of a robust, yet readily removable, amine protecting group and a conformationally constrained oxygen heterocycle.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B12115030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl tetrahydrofuran-2-ylcarbamate
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCO1
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-7-5-4-6-12-7/h7H,4-6H2,1-3H3,(H,10,11)
InChIKeyIZEUYFNMBADKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Tetrahydrofuran-2-ylcarbamate: Essential Boc-Protected Amine Building Block for Pharmaceutical and Agrochemical Synthesis


Tert-butyl tetrahydrofuran-2-ylcarbamate (CAS 1206680-23-0) is a heterocyclic carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protected amine appended to a saturated tetrahydrofuran ring . This structural arrangement confers the compound with the dual functionality of a robust, yet readily removable, amine protecting group and a conformationally constrained oxygen heterocycle [1]. It is a core building block in organic synthesis, widely employed for the installation of the Boc-protected tetrahydrofuran-2-yl moiety into more complex molecular architectures for pharmaceutical and fine chemical applications .

Why Generic Substitution is Unreliable for Tert-Butyl Tetrahydrofuran-2-ylcarbamate


Substituting tert-butyl tetrahydrofuran-2-ylcarbamate with a generic alternative or a close structural analog can undermine synthetic strategy and project integrity. The precise interplay between the acid-labile Boc protecting group, the electron-rich tetrahydrofuran ring, and the carbamate linkage dictates its unique reactivity profile in multi-step syntheses [1]. A change in the protecting group (e.g., from Boc to Cbz) drastically alters deprotection conditions and orthogonality, potentially impacting sensitive functional groups [2]. Similarly, substituting the tetrahydrofuran ring for a different heterocycle can profoundly affect stereochemical outcomes and downstream physicochemical properties such as solubility and membrane permeability [3]. Therefore, selection of the exact compound is essential for maintaining the fidelity of established synthetic routes, ensuring predictable reactivity, and achieving the desired properties in the final advanced intermediate or active pharmaceutical ingredient (API).

Quantitative Evidence Guide for Selecting Tert-Butyl Tetrahydrofuran-2-ylcarbamate


Boc Protecting Group: Superior Acid Sensitivity and Orthogonal Stability Profile Compared to Cbz

The tert-butyl carbamate (Boc) group in the target compound provides a distinct advantage in orthogonal protection strategies relative to the carboxybenzyl (Cbz) group. This difference is critical for chemoselective deprotection in complex molecule synthesis [1].

amine protection orthogonal deprotection solid-phase peptide synthesis Boc vs Cbz

Carbamate Protecting Group: Directed Stereochemistry in Tetrahydrofuran Formation via Cyclization

The choice of protecting group on an epoxy-alcohol precursor directly dictates the stereochemical outcome of a cyclization reaction to form a substituted tetrahydrofuran ring. A carbamate protecting group (as in the target compound's core structure) induces a stereochemical course opposite to that of an unprotected alcohol or ether [1].

stereoselective synthesis carbamate cyclization protecting group effect tetrahydrofuran synthesis

Molecular Scaffold: Defined Molecular Weight and Crystalline Nature Facilitate Process Control

The target compound's well-defined molecular weight and solid-state properties offer tangible advantages in process development compared to liquid or low-melting analogs. For example, the closely related tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate is reported as a crystalline solid with a specific melting point range, which is highly desirable for purification and handling .

quality control process chemistry physicochemical properties crystallinity

Validated Application Scenarios for Tert-Butyl Tetrahydrofuran-2-ylcarbamate in R&D and Manufacturing


Assembly of Advanced Pharmaceutical Intermediates Requiring Orthogonal Deprotection Strategies

This compound is ideally suited for the synthesis of complex drug candidates where a tetrahydrofuran amine moiety must be installed. The Boc protecting group can be chemoselectively removed in the presence of other base-stable or hydrogenation-labile protecting groups (e.g., Cbz), as supported by the orthogonal stability profile established in Section 3 [1]. This allows for precise, stepwise construction of the target molecule without compromising other functional handles, a standard requirement in modern medicinal chemistry and process development [2].

Stereocontrolled Synthesis of Bioactive Tetrahydrofuran-Containing Natural Products or Analogs

As evidenced in Section 3, the carbamate functional group actively participates in directing stereochemical outcomes during cyclization reactions [3]. This property makes tert-butyl tetrahydrofuran-2-ylcarbamate a strategically valuable intermediate for the de novo construction of complex tetrahydrofuran-based natural products or their synthetic analogs, where control over absolute and relative stereochemistry is paramount for biological activity.

Manufacturing Campaigns Benefiting from Crystalline Intermediates for Purification

Based on the physicochemical properties of its close homologs, this compound's scaffold is likely to yield crystalline intermediates, which are a critical quality attribute (CQA) in process chemistry. As highlighted in Section 3, the ability to obtain a crystalline solid simplifies purification, improves final purity, and enhances the overall robustness and scalability of a synthetic route compared to working with oils or amorphous solids . This directly impacts cost of goods and regulatory compliance in API manufacturing.

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